
(1R)-3-amino-1-phenylpropan-1-ol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-3-amino-1-phenylpropan-1-ol;hydrochloride is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by the presence of an amino group, a hydroxyl group, and a phenyl group attached to a three-carbon chain. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-3-amino-1-phenylpropan-1-ol;hydrochloride typically involves the reduction of a precursor compound, such as a nitro or oxime derivative, followed by the introduction of the hydrochloride group. One common method involves the reduction of 3-nitro-1-phenylpropan-1-ol using a reducing agent like hydrogen gas in the presence of a catalyst such as palladium on carbon. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound often employs large-scale hydrogenation reactors and continuous flow systems to ensure high yield and purity. The process involves stringent control of reaction conditions, including temperature, pressure, and catalyst concentration, to optimize the reduction and subsequent salt formation steps.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-3-amino-1-phenylpropan-1-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used to introduce halogen atoms, which can then be substituted with other nucleophiles.
Major Products Formed
Oxidation: Formation of 3-phenylpropanal or 3-phenylpropanone.
Reduction: Formation of N-substituted derivatives.
Substitution: Formation of various substituted amines and alcohols.
Applications De Recherche Scientifique
(1R)-3-amino-1-phenylpropan-1-ol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a precursor in the manufacture of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of (1R)-3-amino-1-phenylpropan-1-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This compound can also act as a chiral ligand, influencing the stereochemistry of reactions and biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2R)-2-amino-1-phenyl-1,3-propanediol: A related compound with an additional hydroxyl group, used in similar applications.
(1R)-3-chloro-1-phenylpropan-1-ol: A halogenated derivative with distinct reactivity and applications.
Uniqueness
(1R)-3-amino-1-phenylpropan-1-ol;hydrochloride is unique due to its specific chiral configuration and the presence of both amino and hydroxyl functional groups. This combination allows for versatile reactivity and interaction with various molecular targets, making it a valuable compound in research and industrial applications.
Propriétés
Formule moléculaire |
C9H14ClNO |
|---|---|
Poids moléculaire |
187.66 g/mol |
Nom IUPAC |
(1R)-3-amino-1-phenylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C9H13NO.ClH/c10-7-6-9(11)8-4-2-1-3-5-8;/h1-5,9,11H,6-7,10H2;1H/t9-;/m1./s1 |
Clé InChI |
GWAJWRXFIVOHTE-SBSPUUFOSA-N |
SMILES isomérique |
C1=CC=C(C=C1)[C@@H](CCN)O.Cl |
SMILES canonique |
C1=CC=C(C=C1)C(CCN)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



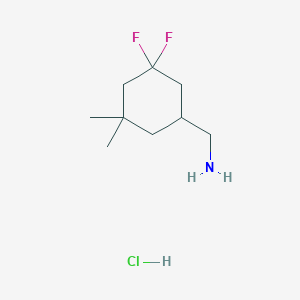

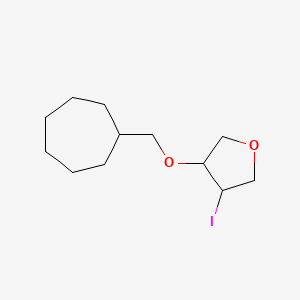
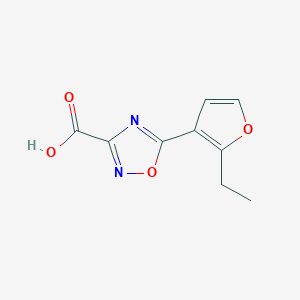
![(1R,2R,4R,5R)-2-(6-Amino-9H-purin-9-yl)-4-(1-hydroxy-2,2,2-triphenylethyl)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexane-1,5-diol](/img/structure/B13090371.png)
![2-(Imidazo[1,2-b][1,2,4]triazin-7-yl)propan-2-ol](/img/structure/B13090373.png)


![1-[2-(1H-Imidazol-1-yl)ethyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B13090384.png)
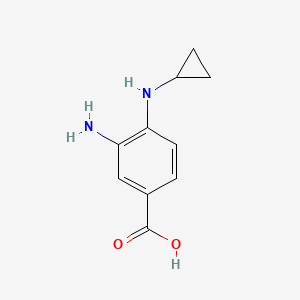
![tert-Butyl 3-(pyrrolidin-1-yl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13090392.png)
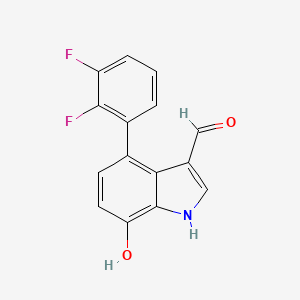
![9-Phenyl-3-(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-9H-carbazole](/img/structure/B13090397.png)
